6-Cyclopropyl-1H-indole
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Overview
Description
6-Cyclopropyl-1H-indole is a heterocyclic compound that features an indole core with a cyclopropyl group attached to the nitrogen atom. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclopropyl ketone under acidic conditions to form the indole ring . Another method involves the cyclization of an appropriate aniline derivative with a cyclopropyl-substituted carbonyl compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of strong acids like methanesulfonic acid and high temperatures .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitro-substituted, or alkyl-substituted indoles.
Scientific Research Applications
6-Cyclopropyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase and kinases, leading to anti-inflammatory and anticancer effects . The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
1-Methylindole: Similar structure with a methyl group instead of a cyclopropyl group, used in various synthetic applications.
2-Phenylindole: Contains a phenyl group at the 2-position, known for its anticancer properties.
Uniqueness: 6-Cyclopropyl-1H-indole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the cyclopropyl group may improve the compound’s ability to cross biological membranes, increasing its bioavailability and therapeutic potential .
Biological Activity
6-Cyclopropyl-1H-indole is an indole derivative that has garnered attention for its biological activity, particularly in the context of antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Indole Derivatives
Indoles are a significant class of heterocyclic compounds known for their diverse biological activities. The cyclopropyl group, when substituted at the 6-position of the indole ring, can influence the compound's pharmacological properties. Research has shown that modifications to indole structures can enhance their efficacy against viral infections, particularly hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound and its analogs:
- HCV Inhibition : A notable study reported that cyclopropyl analogs exhibited significant inhibitory effects on HCV replication. For instance, an indole derivative with a cyclopropyl substitution demonstrated an EC50 value of 0.003 μM against HCV NS3 protease, indicating potent antiviral activity .
- Mechanism of Action : The mechanism involves interference with viral replication processes. Indole derivatives have been shown to stimulate the secretion of pro-inflammatory cytokines that may enhance antiviral responses in neighboring cells .
Selectivity and Toxicity
The selectivity index (SI) is crucial for evaluating the safety profile of antiviral compounds. For this compound:
- Low Cytotoxicity : It exhibits low cytotoxicity with CC50 values greater than 20 μM, indicating a favorable safety profile for further development .
- Comparative Efficacy : Compared to other indole derivatives, this compound shows enhanced activity with lower toxicity, making it a promising candidate for therapeutic use .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cyclization reactions. The structural modifications at the cyclopropyl position significantly affect the biological activity and pharmacokinetic properties of the compound .
Compound | Activity | EC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|---|
This compound | Anti-HCV | 0.003 | >20 | >6667 |
Indole derivative A | Anti-HCV | 0.006 | 24.8 | 4.13 |
Indole derivative B | Anti-HIV | 1.1 | 61.6 | 56.9 |
Clinical Trials and Efficacy
Clinical evaluations have demonstrated the efficacy of indole derivatives in treating viral infections:
- Phase III Trials : One compound related to this class has entered Phase III trials due to its promising results in inhibiting HCV replication across multiple genotypes .
- Preclinical Studies : In preclinical models, cyclopropyl-substituted indoles have shown significant antiviral effects without major adverse effects, suggesting their potential for clinical application .
Properties
Molecular Formula |
C11H11N |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
6-cyclopropyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-2-8(1)10-4-3-9-5-6-12-11(9)7-10/h3-8,12H,1-2H2 |
InChI Key |
SLKMQWLNAMYXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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